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molecular formula C15H17N5O B8403138 6H-Purin-6-one, 1,7-dihydro-2-((4-butylphenyl)amino)- CAS No. 83173-14-2

6H-Purin-6-one, 1,7-dihydro-2-((4-butylphenyl)amino)-

Cat. No. B8403138
M. Wt: 283.33 g/mol
InChI Key: OPAPDEANGWQVRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04663446

Procedure details

A stirred solution of 2-bromohypoxanthine (10.8 g, 50 mmol) and p-n-butylaniline (23.5 mL, 150 mmol) in a mixture of 2-methoxyethanol (300 mL) and water (100 mL) was heated at reflux. After 2.5 h, the mixture was chilled in an ice bath, and the fine precipitate was filtered, washed with concentrated aqueous ammonia (80 mL) and methanol (3×25 mL). The product was purified by dissolving the slightly yellow precipitate in hot N sodium hydroxide (300 mL) and treatment with activated charcoal. The hot mixture was filtered, acidified with glacial acetic acid and chilled. The product was isolated by filtration, washed with methanol and dried over phosphorus pentoxide to yield 12.0 g (85%) of fine colorless crystals, identical with an authentic sample. NMR (250 MHz; Me2SO-d6) 10.45 δ(s, 1-H), 8.60 δ(s, 2-NH), 8.00 δ(s, 8-H), 7.50 δ(d, J+8.5 Hz, 2',6'-H), 7.14 δ(d, J=8.5 Hz, 3',5'-H), 2.55 δ(t, CH2), 1.56 δ(quin, CH2), 1.33 δ(sext, CH2), 0190 δ(t, CH3).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[NH:3][C:4](=[O:11])[C:5]2[NH:6][CH:7]=[N:8][C:9]=2[N:10]=1.[CH2:12]([C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1)[CH2:13][CH2:14][CH3:15]>COCCO.O>[CH2:12]([C:16]1[CH:17]=[CH:18][C:19]([NH:20][C:2]2[NH:3][C:4](=[O:11])[C:5]3[NH:6][CH:7]=[N:8][C:9]=3[N:10]=2)=[CH:21][CH:22]=1)[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
BrC=1NC(C=2NC=NC2N1)=O
Name
Quantity
23.5 mL
Type
reactant
Smiles
C(CCC)C1=CC=C(N)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
COCCO
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was chilled in an ice bath
FILTRATION
Type
FILTRATION
Details
the fine precipitate was filtered
WASH
Type
WASH
Details
washed with concentrated aqueous ammonia (80 mL) and methanol (3×25 mL)
CUSTOM
Type
CUSTOM
Details
The product was purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving the slightly yellow precipitate in hot N sodium hydroxide (300 mL) and treatment with activated charcoal
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
TEMPERATURE
Type
TEMPERATURE
Details
chilled
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(CCC)C1=CC=C(C=C1)NC=1NC(C=2NC=NC2N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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